Thyroxine methyl ester

Description

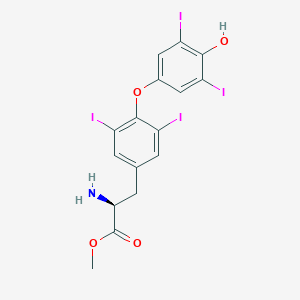

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13I4NO4/c1-24-16(23)13(21)4-7-2-11(19)15(12(20)3-7)25-8-5-9(17)14(22)10(18)6-8/h2-3,5-6,13,22H,4,21H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSGDCMQRKBJKC-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13I4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20552374 | |

| Record name | Methyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20552374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32180-11-3 | |

| Record name | Methyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20552374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Thyroxine Methyl Ester from L-Thyroxine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-thyroxine, a critical hormone produced by the thyroid gland, plays a vital role in regulating metabolism. Its methyl ester derivative, Thyroxine Methyl Ester, serves as an important intermediate in the synthesis of various thyroxine analogs and is a key compound for research in thyroid hormone function and drug development. This technical guide provides a comprehensive overview of the chemical synthesis of this compound from L-thyroxine. It includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis workflow. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize and utilize this compound in their work.

Introduction

Thyroxine, or 3,5,3',5'-tetraiodo-L-thyronine, is a principal hormone secreted by the thyroid gland, essential for normal growth, development, and metabolism. The chemical modification of thyroxine at its carboxylic acid moiety to form esters, such as the methyl ester, is a common strategy in medicinal chemistry. This modification can alter the compound's solubility, stability, and pharmacokinetic properties, making it a valuable tool for developing new therapeutic agents and research probes. This compound is also a crucial starting material for the synthesis of other derivatives, including N-acyl derivatives.[1] This guide details the direct esterification of L-thyroxine to its methyl ester, a fundamental transformation for researchers in the field.

Synthesis of this compound

The primary method for synthesizing this compound from L-thyroxine is through Fischer-Speier esterification. This acid-catalyzed reaction involves treating L-thyroxine with methanol in the presence of a strong acid catalyst.

Reaction Scheme

The overall chemical transformation is as follows:

L-Thyroxine + Methanol --(H+)--> this compound + Water

Experimental Protocol

This protocol is a synthesized procedure based on established methods.[1][2][3]

Materials:

-

L-Thyroxine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas

-

Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Silica gel for column chromatography (optional)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or a balloon for a positive pressure of inert gas if using HCl gas), suspend L-thyroxine in anhydrous methanol. The typical concentration is in the range of 0.1 to 0.5 M.

-

Acid Catalyst Addition:

-

Using Thionyl Chloride: Cool the methanolic suspension of L-thyroxine to 0 °C in an ice bath. Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) dropwise to the stirred suspension. Thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Using Hydrogen Chloride Gas: Bubble dry hydrogen chloride gas through the methanolic suspension of L-thyroxine at 0 °C until the solution becomes saturated. Then, seal the flask and stir the reaction mixture at room temperature or with gentle heating.

-

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of dichloromethane and methanol or ethyl acetate and hexane. The reaction is typically complete within 2-24 hours, depending on the temperature and catalyst used.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification and Isolation:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound.

-

If necessary, the crude product can be purified by column chromatography on silica gel.

-

The final product is typically obtained as a solid.

-

Quantitative Data

The following table summarizes key quantitative data reported for the synthesis of this compound.

| Parameter | Value | Reference |

| Yield | Quantitative | [2] |

| Melting Point (°C) | 158-160 | [3] |

| Molecular Formula | C₁₆H₁₃I₄NO₄ | [4][5] |

| Molecular Weight | 790.90 g/mol | [5][6] |

| CAS Number | 32180-11-3 | [4][6] |

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from L-thyroxine.

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and practical overview of the synthesis of this compound from L-thyroxine. The provided experimental protocol, quantitative data, and workflow visualization offer a comprehensive resource for researchers and professionals in drug development. The successful synthesis of this key intermediate opens avenues for the exploration of novel thyroxine derivatives with potentially enhanced therapeutic properties. As with any chemical synthesis, appropriate safety precautions should be taken, and the reaction conditions may require optimization based on specific laboratory settings and desired product purity.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. pdf.blucher.com.br [pdf.blucher.com.br]

- 3. US2579668A - Preparation of thyroxine and its derivatives - Google Patents [patents.google.com]

- 4. This compound | CAS 32180-11-3 | LGC Standards [lgcstandards.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Solubility of Thyroxine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and solubility of thyroxine methyl ester hydrochloride, a derivative of the essential thyroid hormone, thyroxine. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, structured data for easy comparison, and a visualization of the relevant biological context.

Introduction

L-Thyroxine (T4) is a critical hormone produced by the thyroid gland that plays a pivotal role in regulating metabolism, growth, and development. The chemical modification of thyroxine, such as the esterification of its carboxylic acid group, is a common strategy in medicinal chemistry to alter its physicochemical properties, including solubility, stability, and bioavailability. The methyl ester hydrochloride derivative of thyroxine is of particular interest as an intermediate in the synthesis of other thyroxine analogs and as a potential research tool for studying thyroid hormone action. This guide will focus on the practical aspects of its laboratory preparation and its solubility characteristics in various solvents.

Synthesis of L-Thyroxine Methyl Ester Hydrochloride

The synthesis of L-thyroxine methyl ester hydrochloride is typically achieved through the esterification of L-thyroxine in the presence of methanol and a source of hydrochloric acid. Several methods are applicable, with the most common approaches involving the use of thionyl chloride or hydrogen chloride gas in methanol.

Experimental Protocols

Two primary methods for the synthesis of L-thyroxine methyl ester hydrochloride are detailed below. These protocols are based on established procedures for the esterification of amino acids.

Method 1: Esterification using Thionyl Chloride in Methanol

This is a widely used and efficient method for the preparation of amino acid methyl esters. Thionyl chloride reacts with methanol to form methyl chloride and sulfur dioxide, generating anhydrous HCl in situ, which catalyzes the esterification.

-

Materials:

-

L-Thyroxine

-

Anhydrous Methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend L-thyroxine (1 equivalent) in anhydrous methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 - 1.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add anhydrous diethyl ether to precipitate the product.

-

Collect the solid product by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield L-thyroxine methyl ester hydrochloride.

-

Method 2: Esterification using Methanolic Hydrogen Chloride

This method involves the direct use of hydrogen chloride in methanol. Anhydrous methanolic HCl can be prepared by bubbling dry HCl gas through anhydrous methanol or by the careful addition of acetyl chloride to anhydrous methanol. A protocol analogous to the synthesis of thyroxine ethyl ester hydrochloride is presented here.[1]

-

Materials:

-

L-Thyroxine

-

Anhydrous Methanol

-

Dry Hydrogen Chloride gas or Acetyl Chloride

-

Anhydrous diethyl ether

-

-

Procedure:

-

Suspend L-thyroxine (1 equivalent) in anhydrous methanol in a suitable flask.

-

Pass a stream of dry hydrogen chloride gas through the suspension with stirring until the solid dissolves and the solution is saturated. Alternatively, prepare methanolic HCl by slowly adding acetyl chloride to cold, anhydrous methanol and then adding this solution to the thyroxine suspension.

-

Stir the solution at room temperature for several hours or until the reaction is complete as monitored by TLC.

-

Remove the excess methanol and HCl under reduced pressure.

-

Triturate the residue with anhydrous diethyl ether to induce precipitation.

-

Collect the white solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum to afford L-thyroxine methyl ester hydrochloride.

-

Data Presentation: Synthesis

| Parameter | Method 1 (Thionyl Chloride) | Method 2 (Methanolic HCl) |

| Starting Material | L-Thyroxine | L-Thyroxine |

| Reagents | Thionyl chloride, Anhydrous Methanol | Dry HCl gas or Acetyl Chloride, Anhydrous Methanol |

| Reaction Conditions | Reflux, 2-4 hours | Room temperature, several hours |

| Work-up | Evaporation, precipitation with ether | Evaporation, precipitation with ether |

| Product Form | White to off-white solid | White to off-white solid |

| Expected Yield | Good to excellent | Good to excellent |

Solubility of this compound Hydrochloride

The solubility of a compound is a critical parameter for its handling, formulation, and biological activity. The esterification of the carboxylic acid and the formation of the hydrochloride salt are expected to alter the solubility profile of thyroxine.

Qualitative and Quantitative Solubility Data

This compound:

| Solvent | Solubility |

| Chloroform | Slightly soluble (with sonication) |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble |

| Methanol | Slightly soluble (with heating) |

L-Thyroxine:

| Solvent | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | ~ 2.5[2] |

| Dimethylformamide (DMF) | ~ 0.14[2] |

| DMSO:PBS (pH 7.2) (1:5) | ~ 0.5[2] |

| Water | Insoluble[3] |

| Ethanol | Insoluble |

| Benzene | Insoluble |

It is important to note that the hydrochloride salt of this compound is expected to have enhanced solubility in polar protic solvents like water and methanol compared to the free base, this compound.

Experimental Protocol for Solubility Determination

A general protocol for determining the solubility of this compound hydrochloride is provided below.

-

Materials:

-

This compound hydrochloride

-

A range of solvents (e.g., water, methanol, ethanol, DMSO, DMF)

-

Vials with screw caps

-

Shaker or rotator

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

-

-

Procedure:

-

Add an excess amount of this compound hydrochloride to a known volume of the selected solvent in a vial.

-

Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge or filter the suspension to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method against a standard curve.

-

Calculate the solubility in mg/mL or mol/L.

-

Visualization of Biological Context and Experimental Workflow

To provide a broader context for the importance of thyroxine and its derivatives, a diagram of the thyroid hormone signaling pathway is presented. Additionally, a workflow diagram for the synthesis of this compound hydrochloride illustrates the key steps in its preparation.

Thyroid Hormone Signaling Pathway

Caption: Thyroid hormone signaling pathway.

Experimental Workflow for Synthesis

Caption: Synthesis workflow for this compound HCl.

Conclusion

This technical guide has provided a detailed overview of the synthesis and solubility of this compound hydrochloride. The experimental protocols for its preparation via two common methods offer practical guidance for researchers. While quantitative solubility data for the target compound remains an area for further investigation, the provided information on the solubility of the parent compound, L-thyroxine, serves as a useful reference. The visualizations of the thyroid hormone signaling pathway and the synthetic workflow aim to enhance the understanding of the compound's biological relevance and its preparation. This guide is intended to be a valuable resource for the scientific community, facilitating further research and development in the area of thyroid hormone chemistry and biology.

References

Thyroxine Methyl Ester: A Technical Guide for Researchers

Executive Summary

Thyroxine (T4), the primary hormone secreted by the thyroid gland, is a critical regulator of metabolism, growth, and development. Chemical modification of the thyroxine molecule can yield derivatives with altered biological activities and pharmacokinetic profiles, offering valuable tools for research and potential therapeutic development. This technical guide provides an in-depth overview of thyroxine methyl ester, a derivative of thyroxine, for an audience of researchers, scientists, and drug development professionals. The document details its synthesis, known biological activities, and the signaling pathways it is likely to influence. While quantitative data for this compound is limited in publicly available literature, this guide consolidates the existing knowledge and provides context with comparative data for the parent molecule, thyroxine. Detailed experimental protocols and visualizations of key pathways and workflows are included to facilitate further investigation into this compound.

Introduction

Thyroxine (T4) exerts its pleiotropic effects primarily after conversion to the more biologically active triiodothyronine (T3). Both hormones interact with nuclear thyroid hormone receptors (TRs) to modulate gene expression, a process central to cellular metabolism and function. The synthesis of thyroxine derivatives, such as this compound, allows for the exploration of structure-activity relationships and the potential for developing compounds with modified receptor affinity, selectivity, or metabolic stability. This compound is the methyl ester analog of thyroxine and has been utilized in research as an inhibitor of malate dehydrogenase.[1] Early reports on its biological activity in comparison to thyroxine have been conflicting, indicating the need for further detailed investigation.[2] This guide aims to provide a comprehensive technical resource on this compound, summarizing its known properties and providing detailed methodologies to support future research endeavors.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C16H13I4NO4 | [3][4] |

| Molecular Weight | 790.90 g/mol | [3][4] |

| CAS Number | 32180-11-3 | [1][3][4] |

| Appearance | Solid | [3][4] |

| Melting Point | 158-160 °C |

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of thyroxine. Several methods have been described in the literature. A general protocol is detailed below.

Experimental Protocol: Synthesis of this compound

This protocol is based on the iodination of 3,5-diiodo-DL-thyronine methyl ester.

Materials:

-

3,5-diiodo-DL-thyronine methyl ester

-

Methyl alcohol

-

n-Butylamine

-

Iodine

-

Hydrogen chloride in methyl alcohol

-

Saturated sodium acetate solution

-

Water

Procedure:

-

Dissolve 1 g of 3,5-diiodo-DL-thyronine methyl ester in a mixture of 20 ml of methyl alcohol and 10 ml of n-butylamine.

-

Slowly add a solution of 1 g of iodine in 10 ml of methyl alcohol to the stirred mixture.

-

Continue stirring the mixture for one hour at room temperature.

-

Acidify the solution by adding a solution of hydrogen chloride in methyl alcohol.

-

Dilute the mixture with water.

-

Adjust the pH to 4-5 by adding a saturated sodium acetate solution, which will cause a solid to precipitate.

-

Filter the solid and dry it.

-

Extract the dried solid with a small amount of methyl alcohol to leave a residue of the pure methyl ester of thyroxine.

-

The expected melting point of the purified this compound is 158-160 °C.

Biological Activity and Mechanism of Action

The biological activity of this compound has been a subject of investigation with some early conflicting reports.[2] More consistently, it has been identified as an inhibitor of the mitochondrial enzyme malate dehydrogenase.

Inhibition of Malate Dehydrogenase

Thyroxine and its derivatives have been shown to inhibit malate dehydrogenase (L-malate:NAD+ oxidoreductase, EC 1.1.1.37). Studies have indicated that thyroxine acts as a competitive inhibitor with respect to the nucleotide cofactor, NAD+.[5] The inhibition is thought to occur through the binding of the thyroxine derivative to the enzyme, which in turn decreases the rate of association of NAD.

Table 2: Enzyme Inhibition Data

| Compound | Enzyme | Inhibition Type | Ki Value | Reference |

| This compound | Malate Dehydrogenase | Competitive (presumed) | Not Available | |

| Thyroxine | Malate Dehydrogenase | Competitive | Not Available | [5] |

| Compound 7 (a novel MDH2 inhibitor) | Malate Dehydrogenase 2 | Competitive | 2.3 µM | [6][7] |

Interaction with Thyroid Hormone Receptors

As a derivative of thyroxine, this compound is expected to interact with thyroid hormone receptors (TRα and TRβ). Thyroid hormones bind to these nuclear receptors, which then act as ligand-activated transcription factors to regulate gene expression.[8] The affinity of thyroxine for these receptors is lower than that of T3.[8] The esterification of the carboxyl group in this compound may alter its binding affinity and subsequent activation of the receptors. However, specific quantitative binding data for this compound is not currently available.

Table 3: Thyroid Hormone Receptor Binding Affinity

| Compound | Receptor | Binding Affinity (IC50/Kd) | Reference |

| This compound | TRα / TRβ | Not Available | |

| Thyroxine (T4) | TRβ | Lower affinity than T3 | [8] |

| Triiodothyronine (T3) | TRβ | High affinity | [8] |

Pharmacokinetics

Detailed pharmacokinetic studies specifically on this compound are not available in the public domain. To provide a relevant framework, the known pharmacokinetic parameters of levothyroxine (the biologically active L-isomer of thyroxine) are summarized in Table 4. It is important to note that the esterification in this compound will likely alter its absorption, distribution, metabolism, and excretion (ADME) profile compared to levothyroxine.

Table 4: Pharmacokinetic Parameters of Levothyroxine (L-Thyroxine)

| Parameter | Value | Condition | Reference |

| Bioavailability | 40-80% | Oral administration | [9] |

| Time to Peak Plasma Concentration (Tmax) | ~2-3 hours | Oral administration | [9][10] |

| Volume of Distribution (Vd) | 11.6 L | Euthyroid volunteers | |

| Elimination Half-life (t1/2) | ~7 days | Euthyroid subjects | [10] |

| Protein Binding | >99% | Plasma proteins |

Signaling Pathways

Thyroid hormones exert their effects through two main signaling pathways: a genomic pathway involving nuclear receptors and a non-genomic pathway initiated at the cell membrane.

Genomic and Non-Genomic Thyroid Hormone Signaling

The genomic pathway is the classical mechanism of thyroid hormone action. T4 is converted to T3, which enters the nucleus and binds to thyroid hormone receptors (TRs). The T3-TR complex then binds to thyroid hormone response elements (TREs) on the DNA, modulating the transcription of target genes.

The non-genomic pathway involves the binding of thyroid hormones to membrane receptors, such as integrin αvβ3. This binding can rapidly activate intracellular signaling cascades, including the MAPK/ERK pathway, leading to downstream cellular effects.

Caption: General overview of genomic and non-genomic thyroid hormone signaling pathways.

Experimental Workflow for Investigating this compound Activity

The following diagram outlines a potential experimental workflow to characterize the biological effects of this compound on gene expression in a cellular model.

Caption: A potential experimental workflow for studying the effects of this compound.

Conclusion

This compound is a derivative of thyroxine that holds interest for researchers studying the structure-activity relationships of thyroid hormones and their analogs. Its role as an inhibitor of malate dehydrogenase suggests a potential mechanism of action that may be distinct from or complementary to its effects on nuclear thyroid hormone receptors. However, a significant gap exists in the literature regarding its quantitative biological activity, including its receptor binding affinity, enzyme inhibition constants, and in vivo pharmacokinetic profile. The experimental protocols and workflows provided in this guide are intended to facilitate further research to address these knowledge gaps. A more detailed characterization of this compound will be crucial to fully understand its biological significance and potential as a research tool or therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Isopropyldiiodothyronine and alpha-methylthyroxine: comparison of their in vitro and in vivo effects with those of thyroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Intrinsic Activity of Thyroxine Is Critical for Survival and Growth and Regulates Gene Expression in Neonatal Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-thyroxine directly affects expression of thyroid hormone-sensitive genes: regulatory effect of RXRbeta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of malate dehydrogenase by thyroxine and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Novel Malate Dehydrogenase 2 Inhibitor Suppresses Hypoxia-Inducible Factor-1 by Regulating Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Malate Dehydrogenase 2 Inhibitor Suppresses Hypoxia-Inducible Factor-1 by Regulating Mitochondrial Respiration | PLOS One [journals.plos.org]

- 8. Thyroxine-thyroid hormone receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Review of the Pharmacokinetics of Levothyroxine for the Treatment of Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Administration and Pharmacokinetics of Levothyroxine - 70 Years of Levothyroxine - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Thyroxine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thyroxine methyl ester, a derivative of the primary thyroid hormone thyroxine (T4), is a compound of interest in biochemical and physiological research. Unlike its parent compound, which primarily exerts its effects through nuclear thyroid hormone receptors (TRs), current scientific literature predominantly identifies this compound as an inhibitor of the mitochondrial enzyme malate dehydrogenase (MDH). This technical guide synthesizes the available information on the biological activity of this compound, presenting quantitative data where available, detailing relevant experimental methodologies, and providing visual representations of key pathways. It is important to note that while the biological activities of thyroxine are extensively documented, specific data on its methyl ester derivative are limited, and much of the understanding is inferred from studies on thyroxine and related compounds.

Core Mechanisms of Action

The biological activity of this compound appears to diverge from the classical genomic pathway of thyroxine. The primary reported activity is the inhibition of malate dehydrogenase, an enzyme crucial for the malate-aspartate shuttle and the tricarboxylic acid (TCA) cycle.

Inhibition of Malate Dehydrogenase

dot

Caption: Inhibition of Malate Dehydrogenase by Thyroxine and its Methyl Ester.

Interaction with Thyroid Hormone Receptors (TRs)

The primary mechanism of action for thyroxine is its conversion to the more potent triiodothyronine (T3), which then binds to nuclear thyroid hormone receptors (TRα and TRβ), acting as a ligand-activated transcription factor to regulate gene expression. Esterification of the carboxyl group of thyroxine to form the methyl ester could significantly alter its ability to bind to TRs. The carboxylate group is crucial for the interaction of T3 with key amino acid residues in the ligand-binding pocket of TRs. While direct binding studies for this compound are not available, it is plausible that its affinity for TRs is considerably lower than that of T4 and T3.

dot

References

An In-depth Technical Guide on the Discovery and History of Thyroxine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thyroxine methyl ester, a derivative of the principal thyroid hormone thyroxine (T4), has played a significant, albeit often overlooked, role in the history of thyroid hormone research. Initially synthesized as a chemical intermediate to facilitate the creation of other thyroxine analogs, its study has contributed to the broader understanding of thyroid hormone structure-activity relationships. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and biological significance of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Historical Context

The story of this compound is intrinsically linked to the groundbreaking work on the structure and synthesis of thyroxine in the early 20th century. Following the isolation of thyroxine by Edward Calvin Kendall in 1914, a major scientific endeavor was the elucidation of its chemical structure and its complete synthesis.[[“]] This monumental task was accomplished by Charles Robert Harington and George Barger in 1927.[2][3]

In the years immediately following the total synthesis of thyroxine, Harington and his colleagues, notably Julius Nicholson Ashley, embarked on the synthesis of various thyroxine derivatives to study their chemical and biological properties. It is within this context that this compound was first prepared. The esterification of the carboxylic acid group of thyroxine to form the methyl ester was a crucial chemical modification that rendered the molecule more soluble in organic solvents, thereby facilitating subsequent reactions to create other derivatives, such as N-acyl compounds.[4] A 1928 paper by Ashley and Harington in the Biochemical Journal details the use of this compound as a key intermediate.[5]

Physicochemical Properties

This compound exhibits distinct physicochemical properties compared to its parent compound, thyroxine. These differences, primarily arising from the esterification of the carboxyl group, influence its solubility, reactivity, and handling.

| Property | Thyroxine | This compound |

| Molecular Formula | C₁₅H₁₁I₄NO₄ | C₁₆H₁₃I₄NO₄ |

| Molecular Weight | 776.87 g/mol | 790.90 g/mol |

| Melting Point | 231-233 °C (decomposes) | 158-160 °C[6] |

| Appearance | Off-white to beige crystalline powder | Pale beige to beige solid[7] |

| Solubility | Practically insoluble in water; soluble in alkaline solutions | Slightly soluble in chloroform, DMSO, and methanol (heated)[7] |

| CAS Number | 51-48-9 (L-Thyroxine) | 32180-11-3[7] |

Experimental Protocols

Synthesis of this compound

The initial synthesis of this compound was likely achieved through a Fischer esterification reaction, a common method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.

Reaction:

Detailed Protocol (Reconstructed from historical and general methods):

-

Dissolution: Suspend L-thyroxine (1 equivalent) in anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the suspension with stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient to achieve esterification, typically several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Extraction: After cooling, the reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution). The product is then extracted into an organic solvent such as ethyl acetate.

-

Purification: The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.

-

Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system.

Biological Activity and Significance

The primary historical significance of this compound was its role as a synthetic intermediate. However, the esterification of the carboxyl group can impact the biological activity of the molecule. While specific comparative studies on the metabolic effects of thyroxine versus its methyl ester are scarce in early literature, modern understanding of thyroid hormone action allows for informed inferences.

Thyroid hormones exert their effects primarily through binding to nuclear thyroid hormone receptors (TRs), which in turn regulate gene expression.[8] The binding affinity of thyroxine and its analogs to these receptors is a key determinant of their biological potency.

| Compound | Relative Binding Affinity to TRs (Inferred) | Key Structural Difference from Thyroxine |

| L-Thyroxine (T4) | Baseline | - |

| This compound | Potentially lower | Esterification of the carboxyl group |

The carboxylate group of thyroxine is thought to be important for its interaction with the TR binding pocket. Esterification neutralizes this charged group, which would likely reduce the binding affinity for the receptor. Consequently, this compound is expected to have lower intrinsic biological activity compared to thyroxine.

Signaling Pathway

The canonical signaling pathway for thyroid hormones involves their transport into the cell, conversion of T4 to the more active T3 by deiodinases, and subsequent binding of T3 to TRs in the nucleus. This ligand-receptor complex then binds to thyroid hormone response elements (TREs) on DNA, modulating the transcription of target genes.

While this compound can likely enter cells, its potential for conversion to an active form and its direct interaction with TRs would be altered compared to thyroxine. It is plausible that intracellular esterases could hydrolyze the methyl ester back to thyroxine, which could then enter the canonical pathway. However, the efficiency of this process in target tissues is not well-documented.

Modern Relevance and Applications

Although primarily of historical interest, the synthesis and study of this compound and other analogs have laid the groundwork for the development of modern thyromimetics. These are molecules designed to selectively target thyroid hormone receptors, often with tissue-specific effects, for the treatment of conditions such as dyslipidemia and non-alcoholic steatohepatitis (NASH). The early explorations into modifying the structure of thyroxine, including the esterification of its carboxyl group, provided fundamental insights into the structural requirements for receptor binding and biological activity.

Conclusion

This compound holds a unique place in the history of endocrine research. Born out of the necessity for a chemically tractable intermediate in the early days of thyroid hormone synthesis, its existence and use in the laboratory of Harington and others were pivotal for the exploration of the structure-activity relationships of thyroxine derivatives. While not a therapeutic agent itself, the lessons learned from its synthesis and the implicit understanding of the importance of the carboxyl group for biological activity have had a lasting impact on the field, contributing to the foundation upon which modern thyroid hormone research and drug discovery are built. This guide has provided a detailed technical overview of its discovery, synthesis, and physicochemical and biological context to serve as a valuable resource for the scientific community.

References

- 1. consensus.app [consensus.app]

- 2. Chemistry of Thyroxine: Constitution and Synthesis of Desiodo-Thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding of thyroid hormones and their analogues to thyroxine-binding globulin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry of Thyroxine: Constitution and Synthesis of Thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. US2579668A - Preparation of thyroxine and its derivatives - Google Patents [patents.google.com]

- 7. This compound | 32180-11-3 [chemicalbook.com]

- 8. Frontiers | Metabolic Effects of the Intracellular Regulation of Thyroid Hormone: Old Players, New Concepts [frontiersin.org]

Thyroxine Methyl Ester as a Malate Dehydrogenase Inhibitor: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the mechanism of action of thyroxine and its derivatives, with a specific focus on thyroxine methyl ester, as inhibitors of malate dehydrogenase (MDH). Malate dehydrogenase is a critical enzyme in central metabolic pathways, including the citric acid cycle and the malate-aspartate shuttle, making it a potential therapeutic target. This whitepaper synthesizes the available biochemical data, details the kinetic properties of inhibition, outlines relevant experimental protocols, and visualizes the implicated cellular pathways. While direct quantitative data for this compound is limited in publicly accessible literature, this guide extrapolates from the well-documented effects of its parent compound, thyroxine, to provide a robust mechanistic framework.

Introduction: Malate Dehydrogenase as a Metabolic Hub

Malate dehydrogenase (EC 1.1.1.37) is a ubiquitous enzyme that catalyzes the reversible oxidation of L-malate to oxaloacetate, utilizing NAD+ as a cofactor.[1] Eukaryotic cells possess two primary isoforms: a mitochondrial form (MDH2) that functions as a key component of the citric acid cycle, and a cytosolic form (MDH1) which is essential for the malate-aspartate shuttle.[1] This shuttle is vital for transporting reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation.[2][3] Given its central role in cellular energy metabolism, the inhibition of MDH presents a significant opportunity for modulating metabolic processes in various disease states.

Thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3), are well-established regulators of cellular metabolism.[4] Their influence extends to the modulation of various metabolic pathways, including those involving malate metabolism.[5][6] Early research identified thyroxine and its derivatives as direct inhibitors of malate dehydrogenase, suggesting a mechanism of action beyond genomic regulation of enzyme expression.[7][8][9] this compound, an analog of thyroxine, is also recognized as an inhibitor of MDH and is utilized in related research.

Mechanism of Action of Thyroxine Derivatives on Malate Dehydrogenase

Competitive Inhibition with Respect to NAD+

Studies on pig heart mitochondrial malate dehydrogenase have demonstrated that thyroxine acts as a competitive inhibitor with respect to the nucleotide cofactor, NAD+.[7] This mode of inhibition implies that thyroxine, and by extension its methyl ester, likely binds to the enzyme at or near the NAD+ binding site, thereby preventing the cofactor from associating with the enzyme. The inhibitory action is directly linked to a decrease in the rate of association of NAD.[8]

Binding Site and Covalent Modification

The inhibition mechanism appears to involve more than simple competitive binding. Evidence suggests that the inhibition is primarily associated with the binding of thyroxine to a specific, normally unreactive amino group on the enzyme.[8] This group becomes activated upon the initial noncovalent binding of a thyroxine derivative, leading to a more stable interaction.[8] It is important to note that some early reports suggested irreversible inactivation of MDH by thyroxine. However, this has been attributed to the photochemical release of free iodine from thyroxine solutions, which can then oxidize reactive sulfhydryl groups on the enzyme, a phenomenon separate from the primary inhibitory mechanism.[7]

The logical relationship for the proposed mechanism of inhibition is as follows:

Quantitative Data on Inhibition

| Inhibitor | Enzyme Source | Inhibition Type | Competitive With | IC50 | Ki | Reference |

| Thyroxine | Pig Heart Mitochondria | Competitive | NAD+ | Not Reported | Not Reported | [7] |

| Thyroxine Derivatives | Pig Heart Mitochondria | Covalent Modification after Noncovalent Binding | NAD+ (Association Rate Decreased) | Not Reported | Not Reported | [8] |

| This compound | - | Presumed Competitive | Presumed NAD+ | Not Reported | Not Reported | - |

Cellular Implications of Malate Dehydrogenase Inhibition

Inhibiting MDH, particularly the mitochondrial isoform MDH2, has significant downstream effects on cellular metabolism and signaling.

Disruption of the Citric Acid Cycle and Malate-Aspartate Shuttle

Inhibition of MDH directly impedes the final step of the citric acid cycle, leading to an accumulation of malate and a depletion of oxaloacetate within the mitochondrial matrix. This can reduce the overall flux of the cycle and limit the production of NADH for the electron transport chain. Furthermore, inhibition of both MDH1 and MDH2 disrupts the malate-aspartate shuttle, which is critical for transferring cytosolic NADH into the mitochondria.[2] This uncouples glycolysis from oxidative phosphorylation, potentially leading to increased lactate production.

The following diagram illustrates the central role of MDH in these pathways and the impact of its inhibition.

Regulation of Hypoxia-Inducible Factor (HIF-1α)

Recent studies on other MDH2 inhibitors have revealed a link between MDH2 activity and the stability of the transcription factor HIF-1α.[10] By inhibiting MDH2, the overall rate of mitochondrial respiration is reduced, leading to a decrease in oxygen consumption. This results in a higher intracellular oxygen concentration, which in turn promotes the degradation of HIF-1α. As HIF-1α is a master regulator of the cellular response to hypoxia and is often upregulated in cancer cells, its downregulation via MDH2 inhibition is an area of active therapeutic investigation.[10]

Experimental Protocols

The following section provides a generalized protocol for an in vitro malate dehydrogenase inhibition assay, which can be adapted for testing this compound.

Principle

The activity of malate dehydrogenase is typically measured by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation or reduction of NADH. For the inhibitory assay, the reaction is generally run in the direction of oxaloacetate reduction to malate, as this is thermodynamically favorable. The rate of NADH oxidation (decrease in absorbance at 340 nm) is measured in the presence and absence of the inhibitor.

Materials

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

Oxaloacetic acid

-

Recombinant human malate dehydrogenase 2 (rhMDH2)

-

This compound

-

DMSO (for dissolving the inhibitor)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Assay Procedure

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

-

Reaction Mixture: In each well of the 96-well plate, prepare the reaction mixture containing:

-

Potassium phosphate buffer

-

A fixed concentration of NADH (e.g., 200 µM)

-

Varying concentrations of this compound (or vehicle control)

-

-

Enzyme Addition: Add rhMDH2 (e.g., 0.25 nM final concentration) to each well to pre-incubate with the inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C).

-

Initiate Reaction: Start the reaction by adding a fixed concentration of oxaloacetic acid (e.g., 200 µM).

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).

-

Data Analysis: Calculate the initial reaction velocity (V) from the linear portion of the kinetic curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Kinetic Analysis (Determining Ki)

To determine the mechanism of inhibition and the Ki value, the assay should be repeated with varying concentrations of the substrate (NADH) at several fixed concentrations of this compound. The data can then be analyzed using double-reciprocal plots (Lineweaver-Burk plots) to distinguish between competitive, non-competitive, and uncompetitive inhibition. For competitive inhibition, the lines will intersect on the y-axis.

The workflow for such an experiment is visualized below:

Conclusion and Future Directions

Thyroxine and its derivatives, including this compound, are established inhibitors of malate dehydrogenase. The primary mechanism of action is competitive inhibition with respect to NAD+, likely involving an initial noncovalent binding event that facilitates a more stable interaction with the enzyme. The inhibition of MDH has profound effects on cellular metabolism, including the disruption of the citric acid cycle and the malate-aspartate shuttle, and can influence major signaling pathways such as the HIF-1α response.

While the foundational mechanism is understood from studies on thyroxine, there is a clear need for further research focused specifically on this compound. Key areas for future investigation include:

-

Quantitative Determination of Inhibition: Establishing precise IC50 and Ki values for this compound against both MDH1 and MDH2 isoforms.

-

Structural Biology: Co-crystallization of MDH with this compound to elucidate the exact binding interactions at the atomic level.

-

Cellular and In Vivo Studies: Characterizing the downstream metabolic and signaling consequences of MDH inhibition by this compound in relevant cell models and in vivo systems.

This whitepaper provides a comprehensive framework for understanding and investigating the role of this compound as a malate dehydrogenase inhibitor, serving as a valuable resource for researchers in metabolism and drug discovery.

References

- 1. Malate dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]

- 3. Role of the Malate-Aspartate Shuttle on the Metabolic Response to Myocardial Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Effects of the Intracellular Regulation of Thyroid Hormone: Old Players, New Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Correlation between myocardial malate/aspartate shuttle activity and EAAT1 protein expression in hyper- and hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of thyroid hormone on the chromatin structure and expression of the malic enzyme gene in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of malate dehydrogenase by thyroxine and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of inhibition of malate dehydrogenase by thyroxine derivatives and reactivation by antibodies: homogeneous enzyme immunoassay for thryroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The nature of inhibition of mitochondrial malate dehydrogenase by thyroxine, iodine cyanide and molecular iodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Novel Malate Dehydrogenase 2 Inhibitor Suppresses Hypoxia-Inducible Factor-1 by Regulating Mitochondrial Respiration | PLOS One [journals.plos.org]

A Technical Guide to High-Purity Thyroxine Methyl Ester for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Thyroxine methyl ester, a critical derivative of the thyroid hormone thyroxine (T4) utilized in a variety of research and development applications. This document details commercially available sources, quantitative specifications, relevant experimental protocols, and the key signaling pathways associated with its parent compound, T4.

Commercial Suppliers and Quantitative Data

High-purity this compound is available from several reputable chemical suppliers. It is primarily intended for research use and is often supplied as an analytical standard for quality control in the manufacturing of levothyroxine-based pharmaceuticals. The purity of commercially available this compound is typically determined by High-Performance Liquid Chromatography (HPLC). Below is a summary of key quantitative data from various suppliers.

| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) |

| LGC Standards | This compound | 32180-11-3 | >95% (HPLC)[1] | C₁₆H₁₃I₄NO₄ | 790.90 |

| MedchemExpress | This compound | 32180-11-3 | Not specified | C₁₆H₁₃I₄NO₄ | 790.90 |

| Sigma-Aldrich | This compound | 32180-11-3 | Not specified | C₁₆H₁₃I₄NO₄ | 790.9 |

| Axios Research | This compound | 32180-11-3 | Not specified | Not specified | Not specified |

| Pharmaffiliates | Levothis compound | 32180-11-3 | Not specified | C₁₆H₁₃I₄NO₄ | 790.9 |

Note: Purity specifications may vary by lot. It is recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier for precise quantitative data.

Experimental Protocols

The following protocols are provided as a guide for researchers working with this compound. These are based on established methodologies for handling and experimenting with thyroid hormones and their derivatives.

Preparation of Stock Solutions

Due to the poor aqueous solubility of thyroxine and its derivatives, a stock solution is typically prepared in an organic solvent.

-

Materials:

-

High-purity this compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

-

Procedure:

-

Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the tube until the powder is completely dissolved.

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

In Vitro Cell Culture Assay: Assessing Cellular Proliferation

This protocol outlines a general procedure for evaluating the effect of this compound on the proliferation of a responsive cell line (e.g., certain cancer cell lines).

-

Materials:

-

Appropriate cell line (e.g., human breast cancer cell line MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% fetal bovine serum)

-

This compound stock solution (prepared as above)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete culture medium from the stock solution.

-

Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Signaling Pathways

Thyroxine (T4), the parent compound of this compound, exerts its biological effects through both genomic and non-genomic signaling pathways. The esterification of the carboxylic acid group in this compound may influence its transport across cell membranes and its interaction with cellular targets.

Genomic Signaling Pathway

The classical genomic pathway involves the conversion of T4 to the more active triiodothyronine (T3) and subsequent binding to nuclear thyroid hormone receptors (TRs), which then regulate gene expression.

Non-Genomic Signaling Pathway

T4 can also initiate rapid, non-genomic effects by binding to a cell surface receptor, integrin αvβ3. This interaction can trigger downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation and survival.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the in vitro effects of this compound.

This technical guide provides a foundational understanding of high-purity this compound for research purposes. Researchers are encouraged to consult supplier-specific documentation for the most accurate and up-to-date product information and to adapt the provided protocols to their specific experimental needs.

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Thyroxine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Thyroxine methyl ester, a derivative of the thyroid hormone thyroxine, is a valuable compound in various research and development applications. As with any chemical substance, a thorough understanding of its properties and adherence to strict safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This in-depth technical guide provides comprehensive safety and handling precautions for this compound in a laboratory setting.

Section 1: Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of safe handling. The following table summarizes the key characteristics of this compound.

| Property | Value | Reference |

| CAS Number | 32180-11-3 | [1][2] |

| Molecular Formula | C16H13I4NO4 | [1][2] |

| Molecular Weight | 790.90 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | >95% (HPLC) | [3] |

| Storage Temperature | +4°C | [3] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its hazard classification according to the Globally Harmonized System (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

Signal Word: Warning[1]

Pictogram:

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are critical to minimize exposure risk.

Engineering Controls

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust inhalation.[1] For laboratory operations, an approved ventilation or containment system (e.g., biological safety cabinet, ventilated balance enclosure, glovebox) is recommended.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with this compound.

References

Methodological & Application

Application Note: HPLC Method for the Separation and Quantification of Thyroxine Methyl Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thyroxine (T4) is a critical hormone produced by the thyroid gland, playing a vital role in regulating metabolism. Thyroxine methyl ester is a derivative of thyroxine often used in research and development as an intermediate in chemical syntheses or as a reference standard. Accurate and reliable quantification of this compound is crucial for various applications, including reaction monitoring, purity assessment, and formulation development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of this compound. The described method is based on established principles for the analysis of thyroxine and its analogues, ensuring high sensitivity, specificity, and reproducibility.[1][2][3][4]

Experimental Protocols

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a UV detector, autosampler, column oven, and a quaternary or binary pump is required.[5]

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1][4]

-

Solvents: HPLC grade acetonitrile, methanol, and water are necessary.

-

Reagents: Formic acid or trifluoroacetic acid (TFA) for mobile phase modification, and sodium hydroxide for sample dilution.[1]

-

Standards: A certified reference standard of this compound is required for calibration.

Preparation of Solutions

-

Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

-

Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

-

Sample Diluent: A mixture of methanol and 0.01 M sodium hydroxide (3:1, v/v) can be used to dissolve the this compound standard and samples.[5]

Standard and Sample Preparation

-

Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to achieve concentrations covering the desired analytical range (e.g., 1-100 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in the sample diluent to a concentration within the calibration range. If the sample is in a complex matrix, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[6][7] For instance, a liquid-liquid extraction can be performed using ethyl acetate after acidification of the sample.[6][7]

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation and quantification of this compound:

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[1][4] |

| Mobile Phase | Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) |

| Gradient Program | Start with 30% B, increase linearly to 70% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min[4][5] |

| Column Temperature | 25 °C[1][5] |

| Detection Wavelength | 225 nm[4] |

| Injection Volume | 20 µL[5] |

Data Presentation: Method Validation Summary

The HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[1][5] The following table summarizes typical quantitative data obtained during method validation for a similar thyroxine analysis, which can be expected for the this compound method.

| Validation Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2%[1] |

| Retention Time | Approximately 10-15 minutes (dependent on the specific column and gradient) |

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship for Method Development

Caption: Key parameters in HPLC method development and validation.

References

- 1. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Validated ion exchange HPLC method for the quantification of levothyroxine – a narrow therapeutic index drug – used for the treatment of hypothyroidism [pharmacia.pensoft.net]

- 4. jneonatalsurg.com [jneonatalsurg.com]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. benchchem.com [benchchem.com]

Abstract

This application note provides a detailed protocol for the quantitative analysis of thyroxine methyl ester and related thyroid hormones using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The derivatization of thyroxine to its methyl ester enhances chromatographic retention and improves ionization efficiency, leading to increased sensitivity and accuracy. This method is designed for researchers, scientists, and drug development professionals working on thyroid hormone analysis in biological matrices. The protocol covers sample preparation, including an adapted esterification procedure, optimized LC-MS/MS parameters, and expected quantitative performance.

Introduction

Thyroxine (T4) is a primary hormone produced by the thyroid gland, playing a crucial role in regulating metabolism, growth, and development.[1] Accurate quantification of thyroxine and its metabolites is essential for both clinical diagnostics and biomedical research. While immunoassays are commonly used, they can suffer from cross-reactivity and matrix effects.[2][3] LC-MS/MS offers superior specificity and sensitivity for the analysis of thyroid hormones.[2][3]

Derivatization of thyroid hormones, such as esterification of the carboxylic acid group, can significantly improve the analytical performance of LC-MS/MS methods. Esterification increases the hydrophobicity of the analyte, leading to better retention on reverse-phase chromatography columns and potentially reducing matrix effects. Furthermore, the derivatized molecule may exhibit more favorable ionization characteristics. This application note details a method for the analysis of thyroxine as its methyl ester derivative.

Experimental Protocols

Sample Preparation

A multi-step process involving protein precipitation, liquid-liquid extraction, and derivatization is recommended for the extraction and conversion of thyroxine from serum or plasma samples.

2.1.1. Protein Precipitation

-

To 200 µL of serum or plasma in a microcentrifuge tube, add a suitable internal standard (e.g., ¹³C₆-Thyroxine).

-

Add 400 µL of acetonitrile to precipitate proteins.[4]

-

Vortex the mixture vigorously for 1 minute.[4]

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[4]

-

Carefully transfer the supernatant to a clean tube.[4]

2.1.2. Liquid-Liquid Extraction (LLE)

-

To the supernatant from the protein precipitation step, add 1.2 mL of ethyl acetate.[4]

-

Vortex for 1 minute to ensure thorough mixing.[4]

-

Centrifuge for 10 minutes at high speed to separate the aqueous and organic layers.[4]

-

Transfer the upper organic layer to a new tube.[4]

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.[4]

2.1.3. Derivatization: Methyl Esterification of Thyroxine

This protocol is adapted from a method for butyl esterification.[4]

-

To the dried extract, add 50 µL of 3M HCl in methanol.

-

Incubate the mixture at 65°C for 15 minutes.[4]

-

After incubation, evaporate the acidic methanol to dryness under a gentle stream of nitrogen at 40°C.[4]

-

Reconstitute the dried residue in 200 µL of a suitable solvent, such as a 3:1 mixture of water and methanol, for LC-MS/MS analysis.[4]

LC-MS/MS Analysis

2.2.1. Liquid Chromatography (LC) Parameters

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is suitable for the separation.[4]

-

Mobile Phase A: 0.1% Acetic Acid in Water.[4]

-

Mobile Phase B: Methanol.[4]

-

Flow Rate: 0.5 mL/min.[4]

-

Gradient: A gradient from 40% B to 98% B over 4 minutes, followed by a hold and re-equilibration, is a good starting point.[4]

-

Injection Volume: 20 µL.[4]

-

Column Temperature: 50°C.[4]

2.2.2. Mass Spectrometry (MS) Parameters

-

Mass Spectrometer: A tandem quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally more sensitive for thyroid hormones and their derivatives.[4]

-

Multiple Reaction Monitoring (MRM): The following MRM transitions should be used for the quantification and confirmation of this compound and related compounds. The precursor ion for this compound is based on its exact mass.[5][6] The product ions are predicted based on common fragmentation patterns of esters and iodo-tyrosine structures, including loss of the methoxycarbonyl group and fragmentation of the amino acid side chain.

Data Presentation

The following tables summarize the key parameters for the LC-MS/MS analysis of this compound and related compounds.

Table 1: MRM Transitions for this compound and Related Compounds

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| This compound | 791.7 | Predicted: 732.7 (Loss of COOCH₃) | Predicted: 282.9 (Fragment of the inner ring structure) |

| Thyroxine (T4) | 777.7 | 731.8 | 323.8 |

| ¹³C₆-Thyroxine (Internal Standard) | 783.7 | 737.8 | 329.8 |

Note: The product ions for this compound are predicted and should be confirmed by direct infusion of a standard into the mass spectrometer.

Table 2: Expected Quantitative Performance (Based on Derivatized Thyroid Hormone Analysis)

| Parameter | Expected Value |

| Linearity (R²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 - 10 pg/mL |

| Inter-assay Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the analysis of this compound.

Signaling Pathway and Compound Relationships

Caption: Chemical relationship between thyroxine and its methyl ester.

Conclusion

The described LC-MS/MS method, incorporating a methyl esterification step, provides a sensitive and specific approach for the quantification of thyroxine. This protocol offers a robust framework for researchers in endocrinology and drug development to accurately measure thyroid hormone levels in biological samples, overcoming many of the limitations of traditional immunoassays. The provided workflows and tables serve as a comprehensive guide for the implementation of this advanced analytical technique.

References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]

- 2. endocrine-abstracts.org [endocrine-abstracts.org]

- 3. Development of an LC-HRMS/MS Method for Quantifying Steroids and Thyroid Hormones in Capillary Blood: A Potential Tool for Assessing Relative Energy Deficiency in Sport (RED-S) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. US2579668A - Preparation of thyroxine and its derivatives - Google Patents [patents.google.com]

Application Notes and Protocols for Utilizing Thyroxine Methyl Ester as an Internal Standard in Quantitative Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis of thyroid hormones, such as thyroxine (T4), is crucial in clinical diagnostics, endocrinology research, and pharmaceutical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly specific and sensitive method for the accurate quantification of these hormones in biological matrices.[1][2] A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS) to compensate for variations during sample preparation and analysis.

Ideally, a stable isotope-labeled (SIL) internal standard, such as ¹³C₆-T4, is the gold standard for quantitative mass spectrometry as it shares near-identical physicochemical properties with the analyte, co-elutes chromatographically, and experiences similar matrix effects.[1][3] However, in situations where a SIL-IS is unavailable or cost-prohibitive, a structurally similar analog can be employed.

This document provides detailed application notes and protocols for the proposed use of Thyroxine Methyl Ester as an internal standard for the quantitative analysis of thyroxine in serum or plasma samples by LC-MS/MS. This compound, a derivative of thyroxine, offers structural similarity and is commercially available.[4][5] These protocols are based on established methodologies for thyroid hormone analysis and provide a framework for method development and validation.

Principle of the Assay

The fundamental principle of this assay is the use of isotope dilution mass spectrometry, where a known concentration of an internal standard (in this case, this compound) is added to the samples and calibrators at the beginning of the sample preparation process. The analyte (Thyroxine) and the internal standard are then co-extracted from the biological matrix, chromatographically separated, and detected by tandem mass spectrometry. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and plotting this against the concentration of the calibrators to generate a calibration curve. This ratiometric measurement corrects for potential analyte loss during sample processing and variations in instrument response, thereby ensuring accurate and precise quantification.

Experimental Protocols

The following protocols are provided as a comprehensive guide. Optimization of specific parameters may be required based on the instrumentation and laboratory conditions.

Materials and Reagents

-

Thyroxine (T4) analytical standard

-

This compound (Internal Standard)

-

LC-MS/MS grade methanol, acetonitrile, water, and ethyl acetate

-

Formic acid and acetic acid (LC-MS grade)

-

Human serum/plasma (drug-free)

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

96-well plates and collection plates

-

Centrifuge capable of 4000 x g

-

Nitrogen evaporator

Preparation of Stock and Working Solutions

-

Thyroxine (T4) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Thyroxine in 10 mL of methanol.

-

This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

-

Intermediate and Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the T4 stock solution with a 50:50 methanol:water mixture to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 methanol:water mixture.

Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Pre-treatment: To 100 µL of serum/plasma sample, calibrator, or quality control sample in a 96-well plate, add 25 µL of the IS working solution (100 ng/mL). Vortex briefly.

-

Protein Precipitation: Add 200 µL of acetonitrile to each well. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes.

-

SPE Conditioning: Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the supernatant from the centrifuged plate onto the conditioned SPE plate.

-

Washing: Wash the SPE wells with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.

-

Elution: Elute the analytes with 500 µL of 5% formic acid in methanol into a clean collection plate.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 2.6 µm) is suitable for the separation of thyroid hormones.[6]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Elution: A gradient elution starting with a low percentage of organic phase (e.g., 20% B) and ramping up to a high percentage (e.g., 95% B) over several minutes is recommended to ensure good separation.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ion transitions for Thyroxine and this compound should be optimized by infusing the individual standard solutions into the mass spectrometer. Hypothetical transitions are provided in the table below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Thyroxine (T4) | [To be determined] | [To be determined] | [To be optimized] |

| This compound (IS) | [To be determined] | [To be determined] | [To be optimized] |

Data Analysis and Method Validation

The analytical method should be validated according to the guidelines from regulatory bodies such as the FDA or ICH. The validation should assess the following parameters:

-

Linearity: The linearity of the method should be assessed by analyzing a series of calibration standards over a defined concentration range. A linear regression analysis should be performed, and the coefficient of determination (r²) should be greater than 0.99.[7]

-